molecular formula C4H7N3O2S2 B256686 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine

5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine

Cat. No. B256686
M. Wt: 193.3 g/mol
InChI Key: NGDMEHKMIPBRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine, also known as ETTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTA is a heterocyclic compound that contains a sulfur atom, two nitrogen atoms, and an ethylsulfonyl group. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development and other areas.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine is not fully understood, but studies have suggested that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspases. 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine in lab experiments is its high potency against cancer cells, which allows for lower doses to be used compared to other anticancer agents. However, 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine's mechanism of action is not fully understood, which may limit its potential applications in drug development.

Future Directions

There are several future directions for research on 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine derivatives with improved potency and selectivity against cancer cells. Another area of research is the investigation of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine's potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine and its potential applications in drug development.

Synthesis Methods

5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine can be synthesized through various methods, including the reaction of 2-amino-1,3,4-thiadiazole with ethylsulfonyl chloride in the presence of a base. Another method involves the reaction of 2-amino-1,3,4-thiadiazole with ethylsulfonyl isocyanate. These methods have been optimized to yield high purity 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in drug development, particularly as an anticancer agent. Studies have shown that 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine exhibits potent cytotoxicity against various cancer cell lines, including lung, colon, and breast cancer cells. 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.

properties

Product Name

5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C4H7N3O2S2

Molecular Weight

193.3 g/mol

IUPAC Name

5-ethylsulfonyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C4H7N3O2S2/c1-2-11(8,9)4-7-6-3(5)10-4/h2H2,1H3,(H2,5,6)

InChI Key

NGDMEHKMIPBRDA-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NN=C(S1)N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)N

Origin of Product

United States

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